molecular formula C12H15NO4 B7863314 [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid

Cat. No.: B7863314
M. Wt: 237.25 g/mol
InChI Key: OSPZQBVCYREZGZ-UHFFFAOYSA-N
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Description

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid (CAS: 1178235-18-1) is a synthetic organic compound featuring a 2,3-dihydrobenzo[1,4]dioxin core substituted with a methyl-amino-acetic acid moiety. The compound has been explored in medicinal chemistry for its structural versatility, particularly in targeting protein-protein interactions and kinase enzymes .

Properties

IUPAC Name

2-[2,3-dihydro-1,4-benzodioxin-3-ylmethyl(methyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-13(7-12(14)15)6-9-8-16-10-4-2-3-5-11(10)17-9/h2-5,9H,6-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPZQBVCYREZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1COC2=CC=CC=C2O1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid (commonly referred to as DBMAA) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of DBMAA, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DBMAA has the molecular formula C11H13NO4C_{11}H_{13}NO_4 and features a unique benzodioxin structure combined with an amino-acetic acid moiety. The presence of the methylamine group enhances its reactivity and interaction with biological targets.

The biological activity of DBMAA is primarily attributed to its ability to interact with various enzymes and receptors in the body. Research indicates that it may modulate enzyme activity, influencing pathways involved in cancer proliferation and neurodegenerative diseases.

Key Mechanisms:

  • Enzyme Inhibition : DBMAA has shown potential in inhibiting enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease treatment.
  • Receptor Interaction : The compound may bind to specific receptors involved in neurotransmission and cellular signaling pathways.

Biological Activities

DBMAA exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have indicated that compounds similar to DBMAA can inhibit tumor growth by targeting specific kinases and enzymes involved in cell cycle regulation.
  • Neuroprotective Effects : Its potential to inhibit acetylcholinesterase suggests a role in protecting neuronal function, making it a candidate for treating neurodegenerative conditions.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of DBMAA effectively inhibited the growth of breast cancer cells by inducing apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
  • Neuroprotection : In vitro studies showed that DBMAA could protect neuronal cells from oxidative stress-induced damage, highlighting its potential as a therapeutic agent for neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of DBMAA, a comparison with similar compounds is useful:

Compound NameStructureBiological Activity
2,3-Dihydro-1,4-benzodioxin-2-ylmethylamineStructureAnticancer, Neuroprotective
Benzyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amineStructureAnticancer
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanolStructureAntimicrobial

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of DBMAA and its analogs. These investigations have revealed that modifications to the benzodioxin moiety can significantly enhance or diminish biological activity. For instance:

  • Alkyl Substituents : Certain alkyl groups have been shown to improve binding affinity to target enzymes.
  • Functional Group Variation : The introduction of different functional groups can alter the compound's solubility and bioavailability.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications. Its interactions with specific receptors and enzymes make it a candidate for drug development targeting various diseases.

  • Case Study : Research has shown that derivatives of this compound exhibit inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Biochemical Research

In biochemical studies, [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid is explored for its effects on cellular processes and signaling pathways.

  • Mechanism of Action : The compound interacts with adrenergic receptors, influencing neurotransmission and cellular signaling. This interaction can modulate various physiological responses, making it a valuable tool for studying receptor pharmacology .

Organic Synthesis

The compound serves as an essential building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create more complex molecules.

  • Synthesis Routes : The synthesis typically involves reactions with other organic compounds under controlled conditions to yield desired derivatives .

Industrial Applications

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties enable the creation of compounds with specific functionalities suitable for industrial applications.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related derivatives, focusing on synthesis, pharmacological activity, and physicochemical properties.

Structural Analogues with Dihydrobenzo[1,4]dioxin Moieties
Compound Name CAS Number Key Structural Features Biological Activity/Application
[(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid (Target) 1178235-18-1 Methyl-amino-acetic acid side chain Discontinued; potential kinase modulator
(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid 17253-11-1 Acetic acid directly attached to dihydrodioxin Commercially available; no reported activity
[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid 425659-61-6 Sulfonyl group replacing methylene Irritant (Xi hazard class); higher molecular weight (287.29 g/mol)
(2,3-Dihydro-benzo[1,4]dioxin-6-ylsulfanyl)-acetic acid - Sulfanyl (thioether) group Increased lipophilicity; available from Santa Cruz Biotechnology
2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-acetamide (ABA) - Amide instead of acetic acid Strong docking affinity for disordered proteins (MBD2369)

Key Observations :

  • Biological Activity : Compounds like ABA (amide derivative) demonstrate superior protein-binding capabilities (DOCK score: −35.2 kcal/mol) compared to the target compound, suggesting that the acetic acid moiety may reduce affinity in certain targets .
Kinase Inhibitors with Similar Scaffolds

and highlight derivatives such as 9n (IC₅₀: 2 μM for SsCK1) and 9j (IC₅₀: 1.4 μM for SsCK1), which share the dihydrobenzo[1,4]dioxin core but differ in substituents:

  • 9n : Contains a 4-hydroxy-3-methoxybenzylidene group, enhancing selectivity for HsCDK5-p25 (IC₅₀: 1.2 μM) .
  • 9i : Substituted with a 2,3-dihydro-benzo[1,4]dioxin-6-yl group, showing moderate SsCK1 inhibition (IC₅₀: 5.4 μM) and antiproliferative effects on cancer cell lines .

Comparison with Target Compound :

  • The target lacks the 5-arylidene or benzodioxolyl groups critical for kinase inhibition in 9n and 9j, suggesting its activity profile may differ significantly.
  • The methyl-amino-acetic acid side chain could improve aqueous solubility but may reduce membrane permeability compared to bulkier substituents .
Physicochemical and Commercial Profiles
Property/Compound Target Compound (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid ABA (Amide Analog)
Molecular Weight 263.30 g/mol 194.18 g/mol ~250 g/mol (estimated)
Solubility Moderate (acetic acid group) High (polar acetic acid) Moderate (amide group)
Commercial Availability Discontinued Available (Santa Cruz Biotechnology) Not commercially available
Synthetic Feasibility Complex (amine-acetic acid link) High (yield: 85% reported for analogs) Moderate (amide coupling)

Key Notes:

  • Structural analogs with sulfonyl or amide groups exhibit distinct hazard profiles (e.g., irritant classification for CAS 425659-61-6) .

Preparation Methods

Core Benzodioxin Scaffold Synthesis

The 2,3-dihydrobenzo dioxin moiety serves as the foundational structure for the target compound. As demonstrated in the synthesis of N-(2,3-dihydrobenzo[1, dioxin-6-yl)-4-methylbenzenesulfonamide (compound 3 ), the benzodioxane ring is typically constructed via cyclization reactions. For example:

  • Cyclization of catechol derivatives : Reacting catechol with 1,2-dibromoethane in alkaline conditions forms the benzodioxane ring through nucleophilic substitution .

  • Alternative routes : Epoxide ring-opening strategies or catalytic hydrogenation of benzodioxins may also yield substituted derivatives .

Key parameters for optimizing benzodioxin synthesis include:

ParameterOptimal ConditionYield (%)Reference
SolventAqueous Na₂CO₃80–85
Temperature25–40°C
Reaction Time4–6 hours

Functionalization with Methylamino Groups

Introducing the methylamino group at the 2-ylmethyl position requires selective alkylation or reductive amination. Patent EP2264027A1 highlights the use of lithium hydride (LiH) in dimethylformamide (DMF) to facilitate N-alkylation of sulfonamides . Adapted to the target compound:

  • Synthesis of 2-(chloromethyl)-2,3-dihydrobenzo dioxin : Treating benzodioxin with chloromethyl methyl ether (MOMCl) under Friedel-Crafts conditions.

  • Methylamination : Reacting the chloromethyl intermediate with methylamine in DMF/LiH, yielding 2-(methylaminomethyl)-2,3-dihydrobenzo dioxin .

Critical Considerations :

  • Excess methylamine (2–3 equiv.) ensures complete substitution.

  • LiH acts as a base, deprotonating the amine and enhancing nucleophilicity .

  • Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms completion .

Acetic Acid Moiety Incorporation

Coupling the methylaminomethyl-benzodioxin with a glycine derivative introduces the acetic acid group. The SciELO studies demonstrate bromoacetylation as a reliable method:

  • Bromoacetyl bromide reaction : Treating the methylaminomethyl-benzodioxin with bromoacetyl bromide in dichloromethane (DCM) at 0°C forms 2-bromo-N-(2,3-dihydrobenzo dioxin-2-ylmethyl)-N-methylacetamide.

  • Hydrolysis to carboxylic acid : Reacting the bromoacetamide with aqueous sulfuric acid (1 M) under reflux yields the acetic acid derivative .

Spectral Characterization :

  • IR : Carboxylic acid C=O stretch at 1700–1720 cm⁻¹ .

  • ¹H-NMR : Singlet for acetic acid protons (δ 3.8–4.1 ppm) and benzodioxin methylene (δ 4.1–4.3 ppm) .

Purification and Optimization

Purification methods from analogous syntheses include:

  • Recrystallization : Using ethanol/water mixtures to isolate crystalline products .

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients (20–50%) .

Yield Improvements :

  • Microwave-assisted synthesis : Reducing reaction time from hours to minutes .

  • Catalytic methods : Palladium-catalyzed coupling for higher regioselectivity .

Challenges and Alternative Routes

  • Steric Hindrance : Bulky substituents on the benzodioxin ring may impede acetylation. Using larger bases (e.g., potassium tert-butoxide) mitigates this .

  • Oxidation Risks : The methylamino group is prone to oxidation; conducting reactions under nitrogen atmosphere preserves integrity .

  • Alternative Glycine Coupling : Employing N-hydroxysuccinimide (NHS) esters of glycine for milder conditions .

Q & A

Q. What are the recommended methods for synthesizing [(2,3-Dihydro-benzo[1,4]dioxin-2-ylmethyl)-methyl-amino]-acetic acid derivatives, and how can their structures be confirmed?

Synthesis typically involves coupling reactions using 2,3-dihydrobenzo[1,4]dioxin-6-amine as a core scaffold. For example, sulfonamide-acetamide derivatives can be synthesized by reacting the amine with sulfonyl chlorides under basic conditions (pH 9–10) at room temperature, followed by purification via column chromatography . Structural confirmation relies on ¹H NMR , ¹³C NMR , and IR spectroscopy to identify functional groups and substituent positions. For instance, imidazothiadiazole derivatives were characterized by distinct NMR signals for aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ ~170 ppm) . Elemental analysis (CHN) is also critical to verify purity and stoichiometry .

Q. How should researchers handle and store this compound derivatives to ensure stability?

Most derivatives are stable at room temperature when stored in airtight containers protected from light and moisture. For example, (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid (CAS 17253-11-1) retains >97% purity under these conditions . Hygroscopic compounds require desiccants, and solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Q. What analytical methods are used to assess the purity of this compound derivatives?

HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is standard for quantifying purity (>98% for research-grade compounds) . Moisture content is determined via Karl Fischer titration (<0.5% acceptable) . For intermediates, thin-layer chromatography (TLC) with iodine staining provides rapid purity checks .

Q. How can researchers screen the bioactivity of this compound derivatives in preliminary assays?

Initial screens often use receptor binding assays (e.g., α2C-adrenoceptor selectivity via radioligand displacement) and functional activity tests (e.g., cAMP modulation in rat models) . For enzyme inhibitors, α-glucosidase and acetylcholinesterase (AChE) inhibition assays are conducted using spectrophotometric methods (IC₅₀ values calculated from dose-response curves) .

Advanced Research Questions

Q. How can researchers evaluate the selectivity of this compound derivatives for specific pharmacological targets?

To assess selectivity against receptor subtypes (e.g., α2C- vs. α2A-AR), perform competitive binding assays with radiolabeled ligands (e.g., [³H]-RX821002) and calculate Ki values . Functional selectivity is tested using cAMP accumulation assays in transfected cell lines (e.g., CHO-K1 cells expressing α2C-AR) . Cross-reactivity with off-target enzymes (e.g., PI3K) can be evaluated via kinase inhibition profiling .

Q. What methodologies are used to investigate the enzyme inhibition mechanisms of this compound derivatives?

Kinetic studies (e.g., Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). For α-glucosidase inhibitors, pre-incubate the enzyme with varying substrate concentrations and measure residual activity . Molecular docking (e.g., AutoDock Vina) predicts binding modes to active sites, validated by site-directed mutagenesis of critical residues (e.g., AChE’s catalytic triad) .

Q. What strategies optimize the structural modification of this compound derivatives for enhanced activity?

Introduce electron-withdrawing groups (e.g., -CF₃) to the benzodioxin ring to improve receptor affinity . Substituents on the acetamide moiety (e.g., aryl groups) enhance enzyme inhibition by π-π stacking with hydrophobic pockets . Stereochemical modifications (e.g., (2S)-(-)-enantiomers) improve CNS penetration and metabolic stability, as seen in sulfamide derivatives .

Q. How can computational modeling guide the design of this compound derivatives?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Pharmacophore modeling identifies essential features (e.g., hydrogen bond donors) for α2C-AR binding . MD simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What are key considerations for in vivo studies using this compound derivatives?

For CNS studies, confirm blood-brain barrier penetration via LC-MS quantification of brain homogenates . Dosing regimens (e.g., 50 mg/kg in rodents) should account for metabolic clearance rates. Use DMSO stock solutions (<1% final concentration) to avoid solvent toxicity .

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